![molecular formula C17H20N4O2 B2941635 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-3-(4-甲氧基苯基)丙酰胺 CAS No. 1798676-13-7](/img/structure/B2941635.png)

N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-3-(4-甲氧基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

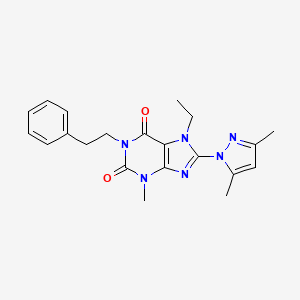

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide” is a complex organic compound. It contains an imidazo[1,2-b]pyrazole moiety, which is a type of heterocyclic compound . These types of compounds are often used in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the use of radical reactions . These reactions can be facilitated through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyrazole moiety is a bicyclic structure, which means it contains two connected rings .Chemical Reactions Analysis

The imidazo[1,2-b]pyrazole moiety in the compound can undergo various chemical reactions. One of the most common reactions is functionalization, which involves the addition of functional groups to the molecule .科学研究应用

合成方法和化学转化

研究深入探讨了相关环系向咪唑并[1,2-a]吡啶、咪唑并[1,2-a]嘧啶和其他杂环化合物的转化,突出了咪唑并[1,2-b]吡唑衍生物的合成多功能性。例如,将特定的吡嗪衍生物转化为一系列杂环化合物展示了这些化合物在构建复杂分子结构中的反应性和潜在用途 (Kolar, Tiŝler, & Pizzioli, 1996)。

生物活性

对 omega-(1H-咪唑-1-基)-N-苯基烷基酸酰胺衍生物的研究揭示了潜在的抗惊厥活性,表明咪唑并[1,2-b]吡唑骨架在开发治疗剂中的生物学相关性 (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002)。此外,还探索了带有 3-[(4-甲氧基苯基)氨基]丙烷肼基部分的新型衍生物的合成,以了解其抗氧化和抗癌活性,展示了这些衍生物在药物化学中的潜力 (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020)。

材料科学应用

据报道,开发了基于不对称咪唑/芘/吡嗪的 D-π-A 化合物,其中包含与目标化合物相似的结构,用于酸变色和近红外电致变色。这些发现突出了此类化合物在开发用于传感和电子应用的高级材料中的潜力 (Ma, Feng, Zhao, Chang, & Huang, 2015)。

作用机制

Target of Action

The primary target of the compound is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a critical role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a potent and selective inhibitor of PI3Kδ . It binds to the kinase domain of PI3Kδ, inhibiting its activity . This inhibition prevents the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3Kδ, the compound prevents the activation of AKT, thereby disrupting the signaling pathway . This can lead to a decrease in cell proliferation and survival, particularly in cells where this pathway is overactive .

Result of Action

The inhibition of PI3Kδ and the subsequent disruption of the PI3K/AKT/mTOR signaling pathway can lead to a decrease in cell proliferation and survival . This makes the compound a potential therapeutic candidate for diseases where the PI3K/AKT/mTOR pathway is overactive, such as certain types of cancer and chronic obstructive pulmonary disease (COPD) .

未来方向

属性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-23-15-5-2-14(3-6-15)4-7-16(22)18-10-11-20-12-13-21-17(20)8-9-19-21/h2-3,5-6,8-9,12-13H,4,7,10-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEARMQNUSBTYFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2941556.png)

![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)

![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)

![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)